![molecular formula C9H7N5O2S B14142563 2-Cyano-2-[(4-nitro-phenyl)-hydrazono]-thioacetamide](/img/structure/B14142563.png)
2-Cyano-2-[(4-nitro-phenyl)-hydrazono]-thioacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-2-amino-N-(4-nitroanilino)-2-sulfanylideneethanimidoyl cyanide is a complex organic compound with a unique structure that includes an amino group, a nitroanilino group, a sulfanylidene group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2-amino-N-(4-nitroanilino)-2-sulfanylideneethanimidoyl cyanide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitroaniline with a suitable thiol compound under controlled conditions to form the sulfanylidene intermediate. This intermediate is then reacted with a cyanide source to introduce the cyanide group, followed by the addition of an amino group to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced equipment and techniques such as continuous flow reactors and automated synthesis systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(1E)-2-amino-N-(4-nitroanilino)-2-sulfanylideneethanimidoyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1E)-2-amino-N-(4-nitroanilino)-2-sulfanylideneethanimidoyl cyanide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1E)-2-amino-N-(4-nitroanilino)-2-sulfanylideneethanimidoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Similar in structure but lacks the sulfanylidene and cyanide groups.
4-Nitroaniline: Similar in structure but lacks the sulfanylidene and cyanide groups.
2-Amino-4-nitrophenol: Contains an amino and nitro group but lacks the sulfanylidene and cyanide groups.
Uniqueness
(1E)-2-amino-N-(4-nitroanilino)-2-sulfanylideneethanimidoyl cyanide is unique due to the presence of the sulfanylidene and cyanide groups, which confer distinct chemical properties and reactivity. These groups enable the compound to participate in a wider range of chemical reactions and potentially exhibit unique biological activities compared to similar compounds.
Properties
Molecular Formula |
C9H7N5O2S |
|---|---|
Molecular Weight |
249.25 g/mol |
IUPAC Name |
(1E)-2-amino-N-(4-nitroanilino)-2-sulfanylideneethanimidoyl cyanide |
InChI |
InChI=1S/C9H7N5O2S/c10-5-8(9(11)17)13-12-6-1-3-7(4-2-6)14(15)16/h1-4,12H,(H2,11,17)/b13-8+ |
InChI Key |
NBVIEWBYTDFLHB-MDWZMJQESA-N |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C(\C#N)/C(=S)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NN=C(C#N)C(=S)N)[N+](=O)[O-] |
solubility |
8.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


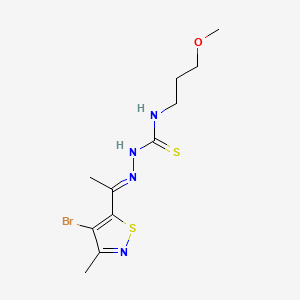
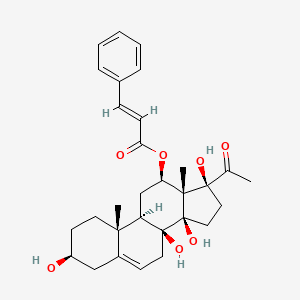
![3-[3-(Piperidin-1-yl)propyl]oxolan-2-one](/img/structure/B14142501.png)
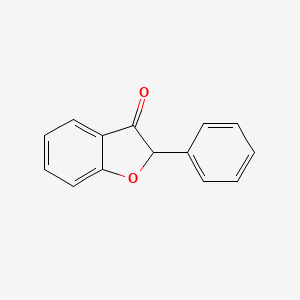
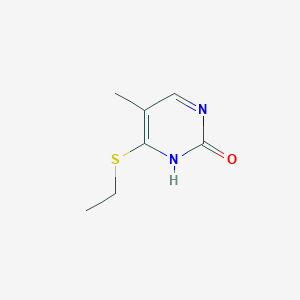
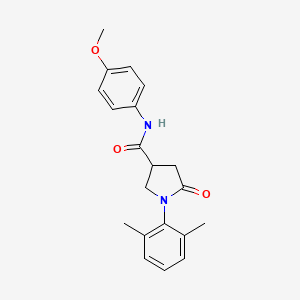
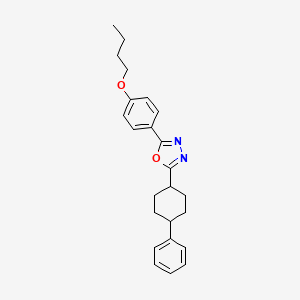
![1-(Chloromethyl)-4-fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene](/img/structure/B14142522.png)
![Butan-2-yl 6-[(3-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylate](/img/structure/B14142542.png)
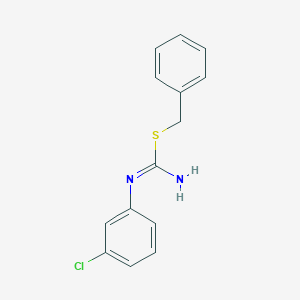
![2-nitro-5-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)aniline](/img/structure/B14142548.png)
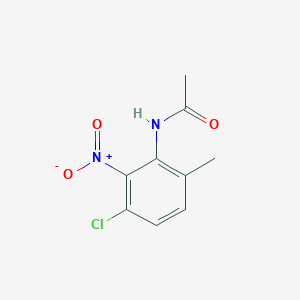
![6-(furan-2-yl)-3-(3-phenyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142552.png)
![(5E)-5-({[4-(diethylamino)phenyl]amino}methylidene)-1-(naphthalen-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14142555.png)
